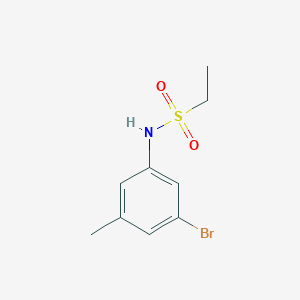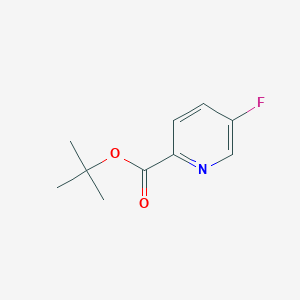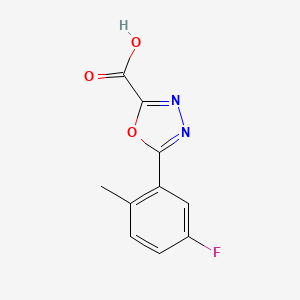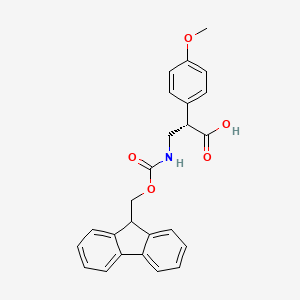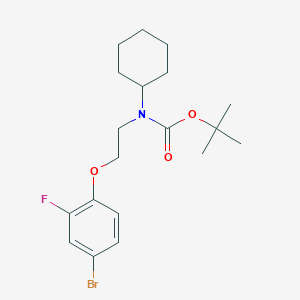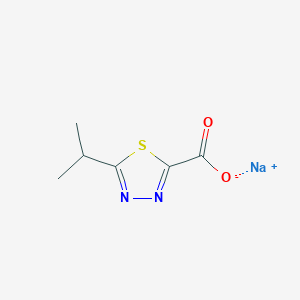
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
Vue d'ensemble
Description
“Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate” is a chemical compound that likely contains a thiadiazole ring, which is a type of heterocycle . Thiadiazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiadiazoles are typically synthesized through condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound likely includes a thiadiazole ring, a carboxylate group, and an isopropyl group . Computational molecular spectroscopy could be used to analyze the structure .Applications De Recherche Scientifique
Synthesis Techniques
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate is a derivative of 2-Amino-5-substituted-1,3,4-thiadiazoles (ATDA). Research shows that these ATDA derivatives can be synthesized using conventional methods and microwave techniques. The synthesis involves the reaction of thiosemicarbazide with different substituted carboxylic acids, using phosphorous oxychloride as a catalyst. Notably, the application of microwave techniques offers advantages in terms of yield and efficiency (Al-Gwady, 2009).
Polarography Analysis
In polarography studies, derivatives like 3-(5-Methyl-1,3,4-thiadiazol-2-ylthiomethyl)-7-[2-(3-syndrome)acetamido]-3-cephem-4-carboxylic acid, a sodium salt, exhibit reducible characteristics in acidic mediums. This compound shows two polarographic waves indicating a two-electron and a six-electron reduction, respectively. Such characteristics are significant for understanding the electrochemical properties of these compounds (Hall, 1973).
Base-Induced Transformations
Studies have explored the transformations of thiadiazole derivatives under the action of bases. For instance, potassium tert-butylate in THF can cause decomposition of the thiadiazole ring, leading to the formation of acetylene thiolates. These transformations are crucial for understanding the chemical behavior and potential applications of these compounds in various reactions (Maadadi et al., 2017).
Molecular Aggregation Studies
The study of molecular aggregation in derivatives of 1,3,4-thiadiazoles provides insights into their chemical interactions. For example, spectroscopic studies of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in various organic solvents revealed different behaviors based on concentration and solvent type. Such studies help understand the solubility and interaction characteristics of these compounds (Matwijczuk et al., 2016).
Nucleophilic Reactions
Research on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate demonstrated its reaction with various nucleophiles. This study highlighted the conditions under which the thiadiazole ring is retained or altered, shedding light on the reactivity of such compounds under different chemical conditions (Maadadi et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
sodium;5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.Na/c1-3(2)4-7-8-5(11-4)6(9)10;/h3H,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBBQRXSDLJGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



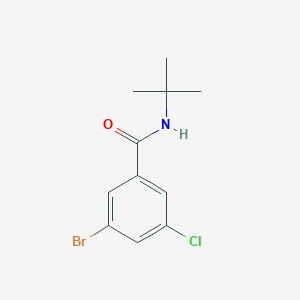

![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)

